molecular formula C8H8N2OS B12872761 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No.: B12872761
M. Wt: 180.23 g/mol
InChI Key: LOSDHYRZAFQYJG-UHFFFAOYSA-N
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Description

8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, leading to the formation of the thiazine ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Studied for their anticancer properties.

Uniqueness: 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one stands out due to its unique thiazine ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

8-methyl-1H-pyrido[2,3-b][1,4]thiazin-2-one

InChI

InChI=1S/C8H8N2OS/c1-5-2-3-9-8-7(5)10-6(11)4-12-8/h2-3H,4H2,1H3,(H,10,11)

InChI Key

LOSDHYRZAFQYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)SCC(=O)N2

Origin of Product

United States

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